molecular formula C16H12Cl2N2O4 B12459848 N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide

N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide

Cat. No.: B12459848
M. Wt: 367.2 g/mol
InChI Key: VWLQGPYTNDBXTA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring, a dichlorophenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan-2-carboxylic Acid Derivative: This can be achieved through the oxidation of furan-2-carboxaldehyde using an oxidizing agent such as potassium permanganate.

    Amidation Reaction: The furan-2-carboxylic acid derivative is then reacted with 3,4-dichloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Introduction of the Pyrrolidinone Group: The final step involves the reaction of the intermediate with N-hydroxysuccinimide (NHS) to introduce the pyrrolidinone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amide bonds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N-methylfuran-2-carboxamide
  • N-(3,4-dichlorophenyl)-N-[(2-oxo-1-pyrrolidinyl)methyl]furan-2-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide is unique due to the presence of both the dichlorophenyl and pyrrolidinone groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H12Cl2N2O4

Molecular Weight

367.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H12Cl2N2O4/c17-11-4-3-10(8-12(11)18)19(16(23)13-2-1-7-24-13)9-20-14(21)5-6-15(20)22/h1-4,7-8H,5-6,9H2

InChI Key

VWLQGPYTNDBXTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CN(C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3

Origin of Product

United States

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